molecular formula C7H6ClNO B1661983 1-(6-Chloropyridin-3-yl)ethanone CAS No. 55676-22-7

1-(6-Chloropyridin-3-yl)ethanone

Cat. No. B1661983
CAS RN: 55676-22-7
M. Wt: 155.58 g/mol
InChI Key: UXSNZYGTQTXRAD-UHFFFAOYSA-N
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Patent
US05612340

Procedure details

31.91 g (230.3 mmol) of 2-chloro-5-cyano-pyridine are placed in 1.6 liters of diethyl ether under nitrogen, and 155 ml (22% in tetrahydrofuran, 456 mmol) of methylmagnesium chloride are added. The red suspension is stirred for 14 h at RT, poured onto 1.6 liters of ice/water and 320 ml of concentrated hydrochloric acid and stirred for 14 h at RT. Extraction with diethyl ether and methylene chloride, drying with MgSO4 and concentration give 5-acetyl-2-chloro-pyridine; Rf =0.46 (hexane:ethyl acetate=2:1).
Quantity
31.91 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.6 L
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6]C(C#N)=[CH:4][N:3]=1.[CH3:10][Mg]Cl.Cl.C([O:16][CH2:17][CH3:18])C>>[C:17]([C:18]1[CH:6]=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1)(=[O:16])[CH3:10]

Inputs

Step One
Name
Quantity
31.91 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#N
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
ice water
Quantity
1.6 L
Type
reactant
Smiles
Name
Quantity
320 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The red suspension is stirred for 14 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 14 h at RT
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with MgSO4 and concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=NC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.